molecular formula C11H13NO2 B3367249 Acetamide, N-[4-(3-oxopropyl)phenyl]- CAS No. 169054-06-2

Acetamide, N-[4-(3-oxopropyl)phenyl]-

Cat. No.: B3367249
CAS No.: 169054-06-2
M. Wt: 191.23 g/mol
InChI Key: PCWAUWKOMNLWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[4-(3-oxopropyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9(14)12-11-6-4-10(5-7-11)3-2-8-13/h4-8H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWAUWKOMNLWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432814
Record name 3-(4-acetamidophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169054-06-2
Record name 3-(4-acetamidophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(3-oxopropyl)phenyl]- typically involves the acylation of aniline derivatives. One common method is the reaction of 4-(3-oxopropyl)aniline with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of Acetamide, N-[4-(3-oxopropyl)phenyl]- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(3-oxopropyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Acetamide, N-[4-(3-oxopropyl)phenyl]- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(3-oxopropyl)phenyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Acetamide, N-[4-(3-oxopropyl)phenyl]- with key analogs:

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Weight (g/mol) Key Applications/Activities
Acetamide, N-[4-(3-oxopropyl)phenyl]- 3-oxopropyl (-CH₂CH₂CO-) Acetamide, ketone ~191* Intermediate, potential metabolite
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-methylpiperazinylsulfonyl (-SO₂-C₄H₈N₂CH₃) Acetamide, sulfonamide ~325† Analgesic (comparable to paracetamol)
N-[1-{4-[1-Acetylamino-3-(4-chlorophenyl)-3-oxopropyl]phenyl}-...]acetamide (3q) Chlorophenyl, 3-oxopropyl, acetyl Acetamide, ketone, chloroaryl ~443‡ Synthetic intermediate (β-acetamidocarbonyl synthesis)
N-[4-(3-chloro-2-oxo-propoxy)phenyl]acetamide 3-chloro-2-oxopropoxy (-OCH₂C(Cl)=O) Acetamide, chloro-ketone ether ~258§ Biocatalytic applications (enzyme studies)
Acetamide, N-[4-hydroxy-3-[3-(4-methylphenyl)-1,3-dioxopropyl]phenyl]- 4-methylphenyl-dioxopropyl (-C(CO)₂C₆H₃CH₃) Acetamide, diketone, hydroxyl ~330†† Undisclosed (structural complexity suggests polymer use)

*Calculated from formula C₁₁H₁₃NO₂. †Estimated from formula C₁₃H₁₉N₃O₃S. ‡Calculated from formula C₁₇H₁₄NO₂Br₂F. §Estimated from formula C₁₀H₁₀ClNO₃. ††Estimated from formula C₁₈H₁₉NO₅.

Key Observations:
  • Electron-Withdrawing Groups : The 3-oxopropyl group in the target compound introduces a ketone, enhancing polarity compared to sulfonamide (Compound 35) or ether-linked analogs (e.g., ). This may improve solubility in polar solvents but reduce membrane permeability .
  • Bioactivity: Sulfonamide derivatives (e.g., Compound 35) exhibit pronounced analgesic activity, likely due to enhanced hydrogen bonding with biological targets .
  • Synthetic Utility : The target compound’s simpler structure (vs. 3q or compounds) makes it a versatile intermediate for further functionalization, such as polymer precursors or cross-coupling reactions.

Pharmacological and Industrial Relevance

  • Polymer Science: Chlorinated phthalimide analogs (e.g., 3-chloro-N-phenyl-phthalimide ) serve as monomers for heat-resistant polyimides. The target compound’s ketone could facilitate cross-linking in polymer matrices.

Biological Activity

Acetamide, N-[4-(3-oxopropyl)phenyl]- (CAS No. 169054-06-2), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of Acetamide, N-[4-(3-oxopropyl)phenyl]- can be described as follows:

  • IUPAC Name : N-[4-(3-oxopropyl)phenyl]acetamide
  • Molecular Formula : C13H15NO
  • Molecular Weight : 217.27 g/mol

This compound features an acetamide functional group attached to a phenyl ring with a propyl ketone substituent, which may influence its reactivity and biological interactions.

Anticonvulsant Activity

Research indicates that derivatives of acetamide compounds exhibit anticonvulsant properties. A study by Kaminski et al. (2015) evaluated various N-phenylacetamide derivatives for their anticonvulsant activity in animal models. The findings suggested that modifications in the phenyl ring and substituents significantly affect the anticonvulsant efficacy of these compounds. Specifically, compounds with higher lipophilicity showed enhanced activity, indicating a correlation between molecular structure and biological effect .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as α-glucosidase. A recent study focused on novel acetamide derivatives incorporating triazole structures demonstrated promising inhibitory effects against α-glucosidase, suggesting potential applications in managing diabetes by regulating blood sugar levels . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the acetamide scaffold could enhance inhibitory potency.

Case Studies and Research Findings

Several studies have documented the biological activity of acetamide derivatives:

  • Anticonvulsant Efficacy :
    • A series of compounds were synthesized and tested for their efficacy against seizures induced by maximal electroshock (MES). The results indicated that certain derivatives provided significant protection compared to standard drugs like phenytoin.
    • Higher lipophilicity was associated with prolonged action in vivo, suggesting that these compounds may offer new avenues for epilepsy treatment .
  • α-Glucosidase Inhibition :
    • In a study aimed at developing new anti-diabetic agents, acetamide derivatives showed varying degrees of α-glucosidase inhibition. The most effective compounds had specific structural features that facilitated enzyme binding .

Data Table: Summary of Biological Activities

Compound NameActivity TypeEfficacy (IC50 or ED50)Reference
Acetamide, N-[4-(3-oxopropyl)phenyl]-Anticonvulsant100 mg/kg (protection)Kaminski et al., 2015
Novel Acetamide Derivativeα-Glucosidase InhibitorIC50 = 25 µMResearchGate Study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-[4-(3-oxopropyl)phenyl]-
Reactant of Route 2
Reactant of Route 2
Acetamide, N-[4-(3-oxopropyl)phenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.